

# Application Notes and Protocols for Inhibiting Metalloproteinases in Dentin with EDTA

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These application notes provide a comprehensive overview and detailed protocols for the methodology of inhibiting endogenous matrix metalloproteinases (MMPs) in human dentin using ethylenediaminetetraacetic acid (EDTA). The information compiled is intended to guide researchers in designing and executing experiments to study MMP inhibition in the context of dental research and the development of therapeutic strategies to improve the longevity of resin-dentin bonds.

## Introduction

Endogenous matrix metalloproteinases (MMPs) are a family of zinc- and calcium-dependent endopeptidases present in the dentin extracellular matrix.[1] These enzymes, including collagenases (e.g., MMP-8), gelatinases (e.g., MMP-2, MMP-9), and stromelysins (e.g., MMP-3), are typically in an inactive pro-form within the mineralized dentin.[2] However, dental procedures such as acid etching with phosphoric acid can create an acidic environment that activates these latent MMPs.[1][3] Once activated, MMPs can degrade the collagen fibrils in the hybrid layer, a critical interface for the adhesion of resin-based restorative materials. This enzymatic degradation is a significant factor in the progressive loss of resin-dentin bond strength and the eventual failure of dental restorations.[4][5]

Ethylenediaminetetraacetic acid (EDTA) is a well-established chelating agent that effectively inhibits MMP activity.[6] Its mechanism of action involves the sequestration of essential metal ions, primarily zinc ( $\text{Zn}^{2+}$ ) and calcium ( $\text{Ca}^{2+}$ ), from the active site of the MMPs, rendering them

catalytically inactive. This document outlines the methodologies to study and utilize EDTA as an MMP inhibitor in dentin.

## Data Presentation

The following table summarizes the quantitative data on the time-dependent inhibition of endogenous MMPs in demineralized human dentin by 17% EDTA. The data is derived from a study by Thompson et al. (2012), where MMP activity was measured using a generic colorimetric MMP assay.[\[7\]](#)[\[8\]](#)

Treatment Group	Exposure Time (minutes)	Mean Percent Inhibition (%)	Standard Deviation (±)
Control	0	0	N/A
17% EDTA	1	55.1	21.5
17% EDTA	2	72.8	11.7
17% EDTA	5	74.7	9.7

Data adapted from Thompson et al., 2012.[\[7\]](#)[\[8\]](#)

## Experimental Protocols

This section provides detailed protocols for key experiments related to the inhibition of dentin MMPs by EDTA.

### Preparation of Human Dentin Beams

This protocol describes the preparation of demineralized dentin beams for use in MMP inhibition assays.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Extracted, non-carious human third molars
- Slow-speed diamond saw with water cooling (e.g., Isomet)

- 10% phosphoric acid
- Deionized water
- Digital calipers
- Radiography equipment with an aluminum step-wedge (optional, for confirming demineralization)

#### Procedure:

- **Tooth Selection and Storage:** Select extracted human third molars free of caries and cracks. Store the teeth in a solution of 0.9% NaCl containing 0.02% sodium azide at 4°C to prevent microbial growth. Use within one month of extraction.[9]
- **Dentin Disk Preparation:** Using a water-cooled, slow-speed diamond saw, remove the enamel and superficial dentin by making a horizontal section approximately 1 mm below the central fissures. From the mid-coronal dentin, prepare a 1-mm thick dentin disk.[9]
- **Dentin Beam Preparation:** From each dentin disk, cut rectangular beams with dimensions of approximately 2 mm x 1 mm x 3 mm using the diamond saw.[8]
- **Demineralization and MMP Activation:** Completely demineralize the dentin beams by immersing them in 10% phosphoric acid at 25°C. The use of 10% phosphoric acid not only removes the mineral content but also activates the endogenous pro-MMPs within the dentin matrix.[8] The demineralization process can be monitored by periodically taking radiographs of the beams with an aluminum step-wedge to confirm the complete removal of the mineral phase.
- **Rinsing and Storage:** After demineralization, thoroughly rinse the dentin beams with deionized water. The demineralized beams can be stored in deionized water at 4°C until use in MMP inhibition assays.

## Colorimetric MMP Inhibition Assay

This protocol details a generic colorimetric assay to quantify the inhibition of total MMP activity in demineralized dentin beams after treatment with EDTA.[8]

#### Materials:

- Prepared demineralized dentin beams
- 17% (w/v) EDTA solution, pH adjusted to 7.4
- Deionized water
- Generic colorimetric MMP assay kit (e.g., containing a thiopeptolide substrate that releases a chromophore upon cleavage)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm
- 30-gauge stainless steel needles

#### Procedure:

- Preparation of Experimental Groups: Divide the demineralized dentin beams into experimental groups based on the EDTA exposure time (e.g., 0 min, 1 min, 2 min, 5 min). A minimum of 5 beams per group is recommended.
- EDTA Treatment:
  - For the treatment groups, suspend each dentin beam from a 30-gauge stainless steel needle and immerse it in a well of a 96-well plate containing 250  $\mu$ L of 17% EDTA solution for the designated time (1, 2, or 5 minutes).[\[8\]](#)
  - For the control group (0 min), immerse the beams in 250  $\mu$ L of deionized water instead of EDTA.[\[8\]](#)
- Rinsing: After the specified exposure time, remove the beams from the EDTA or water and rinse them by sequentially dipping them into two separate wells each containing 250  $\mu$ L of deionized water for 2 minutes each.[\[8\]](#) This step is crucial to remove any residual EDTA that could interfere with the subsequent assay.
- MMP Activity Measurement:

- Place each rinsed dentin beam into a well of a new 96-well plate containing the colorimetric MMP substrate solution according to the manufacturer's instructions.
- Immediately place the microplate in a reader and measure the absorbance at 412 nm at regular intervals (e.g., every 5 minutes for the first 90 minutes, then every 15 minutes) for up to 3 hours.[8]
- Data Analysis:
  - Plot the absorbance values against time for each sample.
  - Determine the initial rate of reaction (slope of the linear portion of the curve) for each beam.
  - Calculate the average slope for each experimental group.
  - Express the MMP activity of the EDTA-treated groups as a percentage of the control group's activity.
  - Calculate the percent inhibition for each EDTA exposure time.

## Gelatin Zymography for MMP-2 and MMP-9 Detection

This protocol provides a method to identify the gelatinolytic activity of MMP-2 and MMP-9 in dentin extracts.

### Materials:

- Dentin powder (prepared by pulverizing dentin disks)
- Extraction buffer (e.g., 50 mM Tris-HCl, pH 6, containing 5 mM  $\text{CaCl}_2$ , 100 mM NaCl, 0.1% Triton X-100, 0.1 mM  $\text{ZnCl}_2$ , 0.02%  $\text{NaN}_3$ )[11]
- Protein concentration assay kit (e.g., Bradford assay)
- SDS-PAGE equipment
- 10% SDS-polyacrylamide gels co-polymerized with 0.1% (w/v) gelatin

- Non-reducing sample buffer
- Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)
- Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM  $\text{CaCl}_2$ , 1  $\mu\text{M}$   $\text{ZnCl}_2$ , 1% Triton X-100)
- Coomassie Brilliant Blue staining solution
- Destaining solution (e.g., 40% methanol, 10% acetic acid)

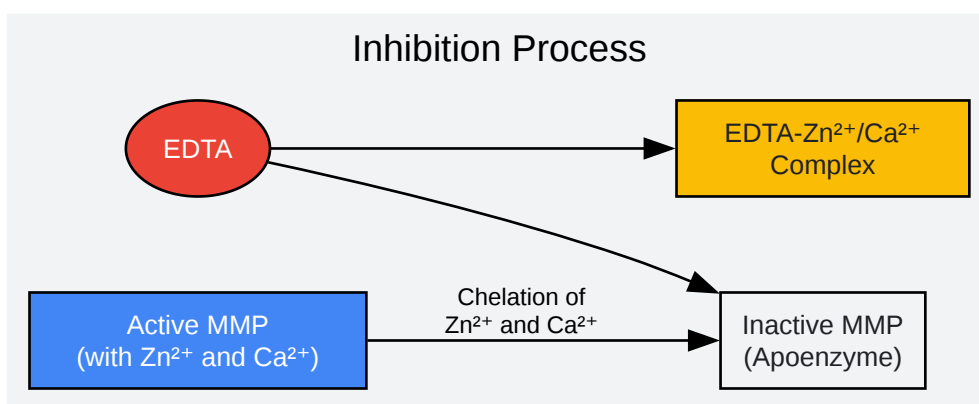
#### Procedure:

- Protein Extraction:
  - Incubate the dentin powder in the extraction buffer for 24 hours at 4°C with gentle agitation.[\[11\]](#)
  - Centrifuge the suspension to pellet the dentin particles and collect the supernatant containing the extracted proteins.
  - Determine the protein concentration of the extracts.
- Electrophoresis:
  - Mix the protein extracts with a non-reducing sample buffer. Do not heat the samples.
  - Load equal amounts of protein per lane onto the gelatin-containing polyacrylamide gel.
  - Run the electrophoresis at 4°C until the dye front reaches the bottom of the gel.
- Renaturation and Development:
  - After electrophoresis, wash the gel twice for 30 minutes each in the zymogram renaturing buffer to remove SDS and allow the enzymes to renature.
  - Incubate the gel in the zymogram developing buffer overnight at 37°C.
- Staining and Visualization:

- Stain the gel with Coomassie Brilliant Blue for 1 hour.
- Destain the gel until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been digested by MMPs.
- The molecular weight of the bands can be used to identify the specific MMPs (pro-MMP-9 at ~92 kDa, pro-MMP-2 at ~72 kDa, active MMP-2 at ~62 kDa).

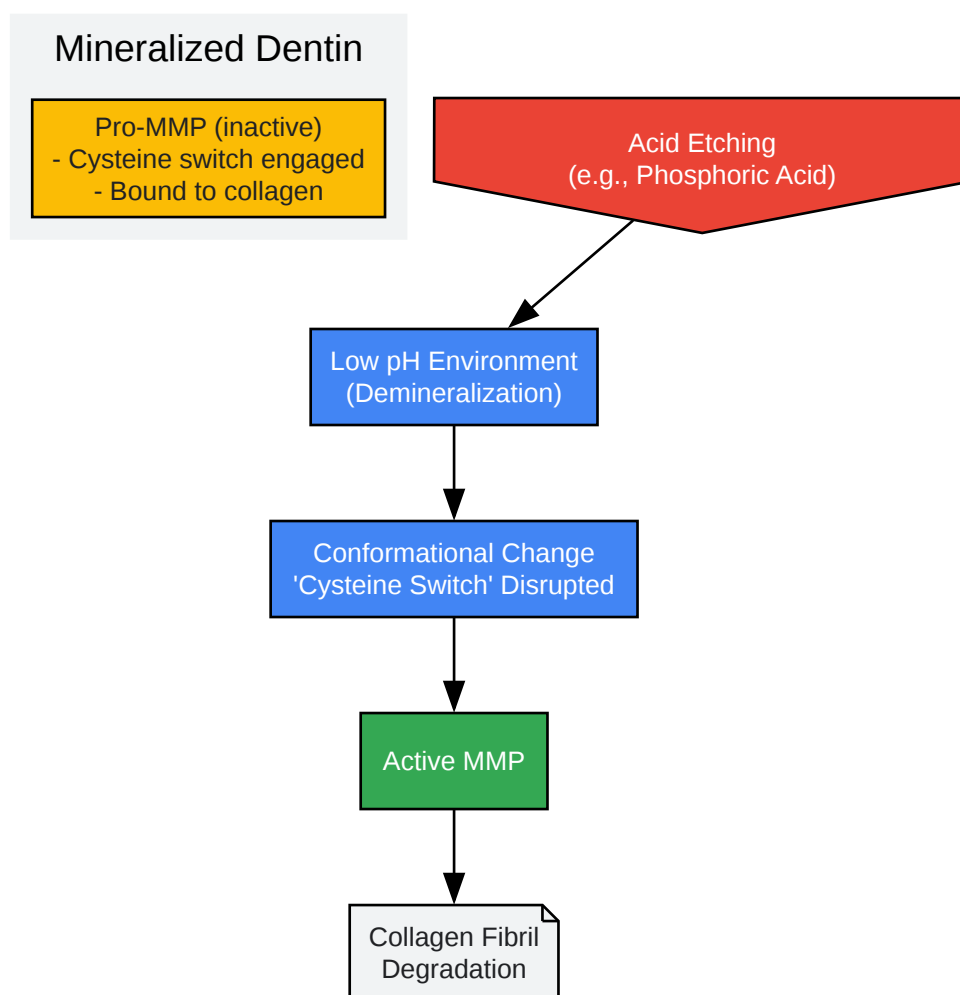
## Visualizations

The following diagrams illustrate key concepts in the inhibition of dentin metalloproteinases.

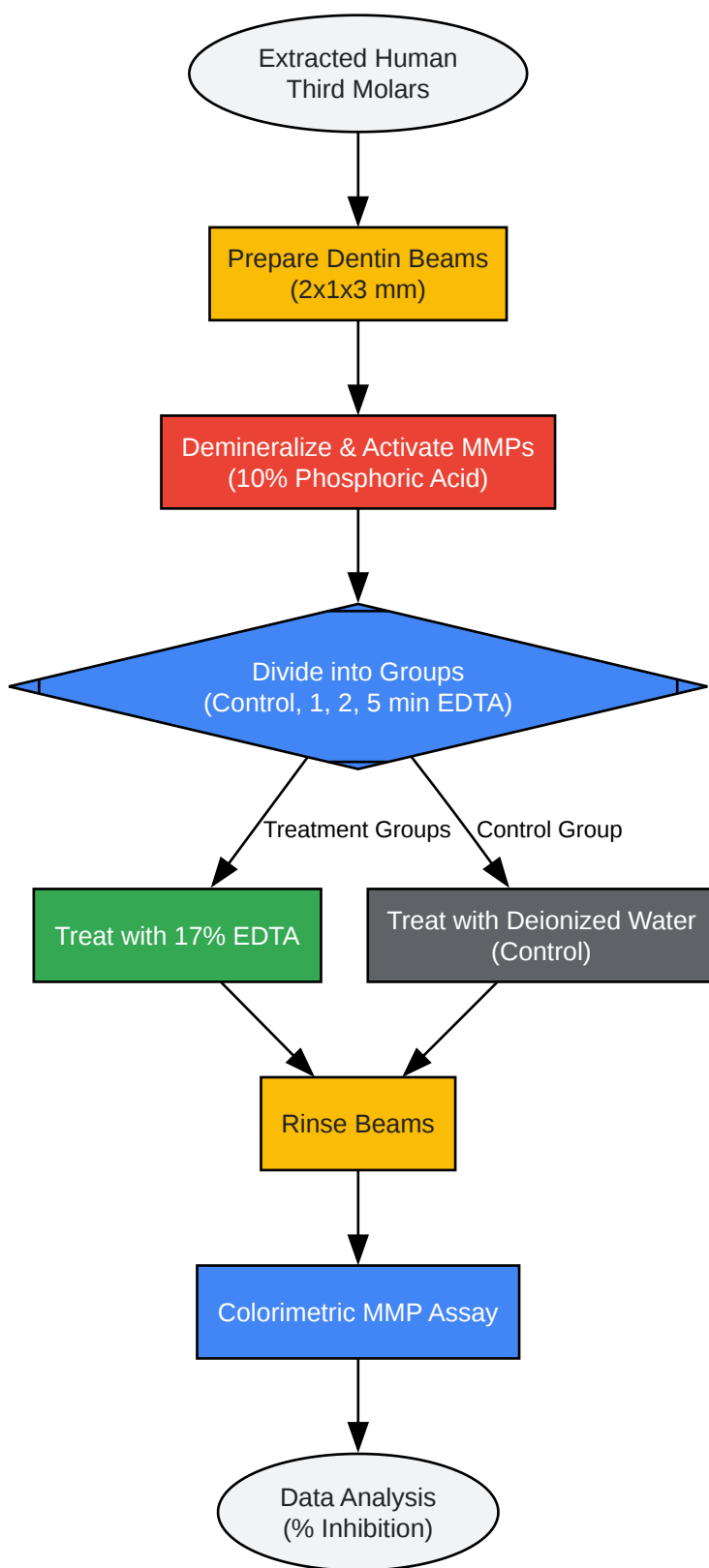


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Caption: Mechanism of EDTA-mediated MMP inhibition.







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